Welcome to the BenchChem Online Store!
molecular formula C8H10ClNS B8461614 2-(2-Chloroethylthio)aniline

2-(2-Chloroethylthio)aniline

Cat. No. B8461614
M. Wt: 187.69 g/mol
InChI Key: MVGCIYZZOPRBEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08106043B2

Procedure details

To a stirred solution of 2-(2-chloroethylthio)aniline (850 mg, 4.53 mmol) in DMF (10 mL) was added potassium carbonate (1878 mg, 13.59 mmol) followed by sodium iodide (67.9 mg, 0.453 mmol). The resulting mixture was heated to 90° C. and stirred overnight. The reaction mixture was then cooled to room temperature, diluted with ethyl acetate, and washed with water (3×) and brine. The organic phase was dried, filtered, concentrated, and then chromatographed in 9:1 hexanes:ethyl acetate, giving an orange oil (675 mg, 99%). 1H NMR (DMSO-d6) δ 6.85-6.75 (m, 2H), 6.51-6.39 (m, 2H), 6.00 (brs, 1H), 3.49-3.44 (m, 2H), 2.98-2.93 (m, 2H); ESI-MS (m/z, %): 152 (MH+, 100), 124 (44).
Quantity
850 mg
Type
reactant
Reaction Step One
Quantity
1878 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
67.9 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Yield
99%

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][S:4][C:5]1[CH:11]=[CH:10][CH:9]=[CH:8][C:6]=1[NH2:7].C(=O)([O-])[O-].[K+].[K+].[I-].[Na+]>CN(C=O)C.C(OCC)(=O)C>[S:4]1[CH2:3][CH2:2][NH:7][C:6]2[CH:8]=[CH:9][CH:10]=[CH:11][C:5]1=2 |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
850 mg
Type
reactant
Smiles
ClCCSC1=C(N)C=CC=C1
Name
Quantity
1878 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
67.9 mg
Type
reactant
Smiles
[I-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled to room temperature
WASH
Type
WASH
Details
washed with water (3×) and brine
CUSTOM
Type
CUSTOM
Details
The organic phase was dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
chromatographed in 9:1 hexanes

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
S1C2=C(NCC1)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 675 mg
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 98.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.